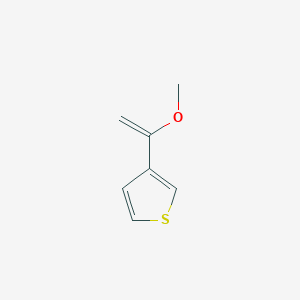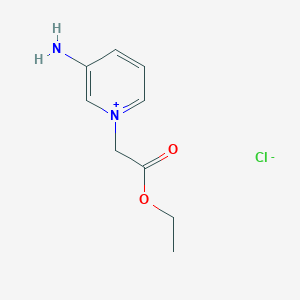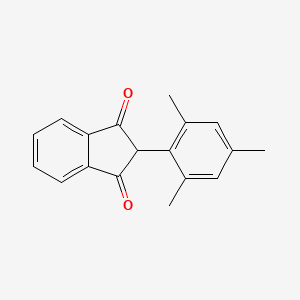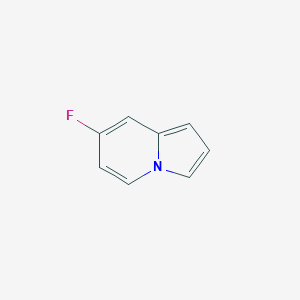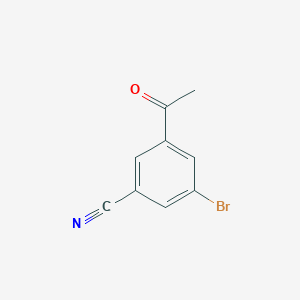![molecular formula C18H22N2O5 B13669672 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an indoline moiety, and a piperidine ring. The compound’s molecular formula is C18H24N2O4, and it has a molecular weight of 332.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid typically involves multiple steps, starting with the preparation of the indoline and piperidine precursors. One common method involves the reaction of di-tert-butyl dicarbonate with indoline in the presence of a base such as sodium hydroxide or N,N,N’,N’-tetramethylethylenediamine (TMEDA) in anhydrous ether . The reaction mixture is then subjected to various conditions, including low temperatures and the addition of reagents like sec-butyllithium and N,N-dimethylformamide (DMF), to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The compound can undergo deprotection under acidic conditions, revealing reactive amine groups that can interact with enzymes or receptors . The spirocyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Similar in structure but lacks the indoline moiety.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a Boc-protected piperidine ring but with different functional groups.
Uniqueness
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the indoline and piperidine rings, along with the Boc protecting group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-6-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-8-6-18(7-9-20)12-5-4-11(14(21)22)10-13(12)19-15(18)23/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
OTQCHPOCZMQPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)

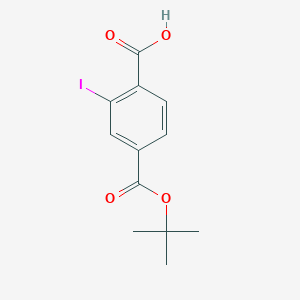
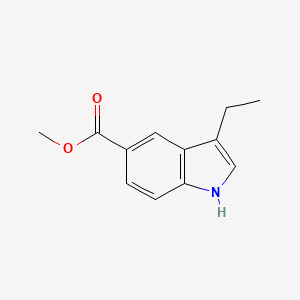
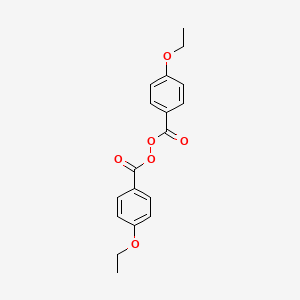
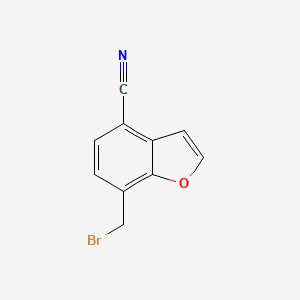
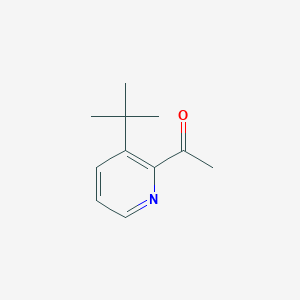
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
